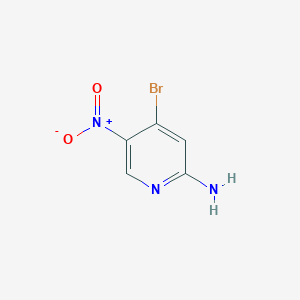

4-Bromo-5-nitropyridin-2-amine

Descripción

4-Bromo-5-nitropyridin-2-amine (CAS: 84487-11-6, molecular formula: C₅H₄BrN₃O₂) is a halogenated nitroaminopyridine derivative. This compound is characterized by a pyridine ring substituted with bromine at position 4, a nitro group at position 5, and an amine at position 2. It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic drugs and kinase inhibitors . Its purity is reported to exceed 95%, with availability in quantities ranging from 100 mg to 100 g .

Propiedades

IUPAC Name |

4-bromo-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZJCTZTDMZTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516048 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-11-6 | |

| Record name | 4-Bromo-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solvent Selection

Temperature Control

Stoichiometry and Reagent Purity

-

Peracetic acid : A 3:1 molar excess relative to the substrate ensures complete nitration.

-

Bromine : Substoichiometric amounts (0.8–1.2 equiv) minimize polybromination.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

-

Heat dissipation : Jacketed reactors with cooling loops maintain temperature control during exothermic nitration.

-

Solvent recovery : Distillation units reclaim acetic acid, reducing costs and environmental impact.

-

Automated pH adjustment : In-line sensors and alkali dosing systems ensure consistent product precipitation .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-5-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Reduction Reactions: The major product is 4-bromo-2,5-diaminopyridine.

Aplicaciones Científicas De Investigación

Biological Activities

4-Bromo-5-nitropyridin-2-amine exhibits various biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that nitropyridines can serve as precursors for anticancer agents. For instance, certain derivatives have shown effectiveness against breast carcinoma .

- Antimicrobial Properties : Some studies suggest that nitropyridine derivatives possess antimicrobial properties, which can be harnessed in developing new antibiotics .

Applications in Medicinal Chemistry

The compound's role in medicinal chemistry is notable:

| Application Area | Description |

|---|---|

| Anticancer Agents | Used as intermediates in synthesizing drugs targeting cancer cells. |

| Antimicrobial Agents | Potential use in developing new antibiotics due to observed antimicrobial properties. |

| Enzyme Inhibitors | Investigated as inhibitors for specific enzymes involved in disease pathways. |

Agrochemical Applications

In agrochemicals, this compound is explored for its potential as:

- Pesticides : Its structural properties allow it to act as a precursor for developing effective pesticides against agricultural pests.

Material Science Applications

The compound is also being researched for its applications in material science:

| Property | Application |

|---|---|

| Conductivity | Potential use in developing conductive polymers and materials. |

| Photonic Applications | Investigated for use in photonic devices due to its unique electronic properties. |

Case Study 1: Anticancer Drug Development

A study investigated the synthesis of various nitropyridine derivatives, including this compound, leading to the identification of several compounds with significant anticancer activity against breast cancer cell lines. The results indicated that modifications on the nitropyridine structure could enhance efficacy and selectivity.

Case Study 2: Pesticide Development

Research into the efficacy of nitropyridine derivatives as pesticides revealed that certain compounds exhibited high levels of toxicity against specific agricultural pests while maintaining low toxicity to non-target organisms. This suggests potential for environmentally friendly pest control solutions.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The presence of the bromine and nitro groups can influence its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Structural Analogues: Substituent Position and Electronic Effects

The following table summarizes structurally related compounds and their key properties:

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (e.g., 4-Chloro-5-nitropyridin-2-amine) increases steric bulk and polarizability, influencing reactivity in cross-coupling reactions .

- Positional Isomerism : Swapping Br and NH₂ groups (e.g., 4-Bromo vs. 2-Bromo isomers) alters hydrogen-bonding patterns and crystal packing .

- Core Heterocycle : Pyrimidine analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit distinct hydrogen-bonding networks (N–H···N vs. N–H···O/Cl in pyridines), affecting solubility and melting points .

Crystallographic and Hydrogen-Bonding Analysis

Actividad Biológica

4-Bromo-5-nitropyridin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a nitro group on the pyridine ring, is being explored for its antibacterial properties and as a precursor for synthesizing other biologically active compounds. This article delves into the biological activity of this compound, highlighting relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features:

- Bromine at position 4

- Nitro group at position 5

- Amino group at position 2

This arrangement of substituents significantly influences its chemical reactivity and biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study conducted by Rai and Singh (2011) synthesized various derivatives of pyridine compounds, including those derived from this compound. These derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 1.49 µM .

The mechanism through which this compound exerts its antibacterial effects involves interference with bacterial metabolic pathways. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt essential cellular processes .

Case Studies

- Synthesis and Evaluation of Derivatives : In a study focused on synthesizing benzamide derivatives from pyridine compounds, researchers found that modifications in the amino and nitro groups could enhance antibacterial efficacy. The synthesized compounds were tested against clinical bacterial strains, confirming the potential of this compound as a lead compound for further development .

- Comparative Analysis with Similar Compounds : A comparative study involving structurally similar compounds (e.g., 3-Bromo-4-nitropyridine) revealed that slight variations in substituent positions significantly affected biological activity. This highlights the importance of structural optimization in drug design.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nitration of Bromopyridines : The compound can be synthesized via nitration reactions where brominated pyridine derivatives are treated with nitrating agents, such as fuming nitric acid.

- Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution reactions with amines to form new derivatives that may possess enhanced biological activities.

Summary Table of Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Nitration | Treatment with nitrating agents to introduce nitro groups |

| Nucleophilic Substitution | Replacement of bromine with amines |

Research Findings

Recent studies have focused on evaluating the safety and toxicity profiles of this compound. According to PubChem data, this compound has been assessed for its potential hazards and toxicity . Ongoing research aims to better understand its pharmacokinetics and long-term effects in biological systems.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-nitropyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves bromination and nitration of a pyridine precursor. For example, nitration of 4-bromopyridin-2-amine under controlled acidic conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Optimization focuses on temperature control to avoid over-nitration and byproduct formation. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How is the purity and structure of this compound validated?

- Purity : HPLC (C18 column, methanol/water mobile phase) or GC-MS (for volatile impurities) with ≥95% purity threshold.

- Structural confirmation :

Q. What are the key physicochemical properties relevant to handling this compound?

- Melting point : 160–164°C (varies slightly with purity).

- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.

- Stability : Sensitive to light and moisture; store at 2–8°C under inert gas .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration be addressed during synthesis?

The nitration of brominated pyridines is influenced by substituent directing effects. Computational modeling (DFT) predicts preferential nitration at the 5-position due to electron-withdrawing effects of the bromine atom. Experimental validation involves low-temperature reactions (<10°C) and monitoring via TLC to halt the reaction at the mononitration stage .

Q. What strategies are used to resolve contradictions in crystallographic data for this compound?

Single-crystal X-ray diffraction is the gold standard. If discrepancies arise (e.g., bond length variations), cross-validate using:

Q. How does this compound perform in cross-coupling reactions for pharmaceutical intermediates?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Example protocol:

Q. What analytical methods identify decomposition products under thermal stress?

- TGA-DSC : Detect decomposition onset (~200°C).

- LC-MS : Identify major degradation products (e.g., denitrated or debrominated species).

- Kinetic analysis : Arrhenius modeling to predict shelf-life under storage conditions .

Methodological Considerations

Q. How to troubleshoot low yields in multistep syntheses involving this compound?

- Stepwise monitoring : Use inline IR or NMR to track intermediate formation.

- Byproduct analysis : Isolate side products via prep-HPLC and characterize to adjust reaction conditions (e.g., reducing excess reagents).

- Catalyst screening : Test Pd/C, Ni-based catalysts for coupling steps to improve efficiency .

Q. What computational tools predict reactivity and spectroscopic properties?

- Gaussian 16 : Simulate NMR chemical shifts (B3LYP/6-311+G(d,p)).

- AIMAll : Analyze electron density for bond critical points in hydrogen-bonded networks.

- VASP : Model surface interactions in catalytic applications .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity?

- Assay standardization : Compare cell lines (e.g., HEK293 vs. HeLa), concentrations, and incubation times.

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers due to solvent effects (e.g., DMSO toxicity at >0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.